5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole
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Overview
Description
5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3-fluoro-4-nitrophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, including anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
- 3-Fluoro-4-nitrophenylmethanol
- 3-Fluoro-4-nitrophenyl azide
- 3-Fluoro-4-nitrophenyl acetic acid
Comparison: Compared to these similar compounds, 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole exhibits unique properties due to the presence of the thiazole ring. This ring structure enhances its stability and reactivity, making it more versatile in various applications .
Properties
Molecular Formula |
C10H7FN2O2S |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H7FN2O2S/c1-6-12-5-10(16-6)7-2-3-9(13(14)15)8(11)4-7/h2-5H,1H3 |
InChI Key |
RABLPQSEPUIVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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